Home > Products > Screening Compounds P70358 > Dpt-prostaglandin E1
Dpt-prostaglandin E1 - 80558-61-8

Dpt-prostaglandin E1

Catalog Number: EVT-273658
CAS Number: 80558-61-8
Molecular Formula: C22H30O5
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MB-28767 is a prostaglandin E2 (PGE2) receptor agonist.
Synthesis Analysis

Methods and Technical Details

The synthesis of Dpt-prostaglandin E1 typically involves several organic chemistry techniques. The process may include:

  • Formation of Key Intermediates: This involves the construction of the prostaglandin framework through various reactions such as cyclization and functional group modifications.
  • Protection and Deprotection Steps: Functional groups are often protected during synthesis to prevent unwanted reactions. After key transformations, these protective groups are removed to yield the final product.
  • Purification Processes: Techniques such as chromatography are employed to isolate and purify Dpt-prostaglandin E1 from by-products and unreacted materials.

Specific synthetic routes may vary based on the desired stereochemistry and functionalization of the final compound. For instance, methods may include the use of organocatalysts or metal-catalyzed reactions to enhance yields and selectivity .

Molecular Structure Analysis

Structure and Data

Dpt-prostaglandin E1 has a complex molecular structure characterized by a cyclopentane ring with various functional groups. The molecular formula is C20H34O5, indicating that it contains 20 carbon atoms, 34 hydrogen atoms, and 5 oxygen atoms. The structure features:

  • A cyclopentane backbone
  • Multiple hydroxyl (-OH) groups
  • A carboxylic acid functional group

The stereochemistry of Dpt-prostaglandin E1 is vital for its biological activity, as different configurations can significantly influence its interaction with receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Dpt-prostaglandin E1 undergoes several chemical reactions that can modify its structure or functionality:

  • Oxidation: Under specific conditions, Dpt-prostaglandin E1 can be oxidized to form various derivatives that may exhibit altered biological activities.
  • Reduction: Reduction reactions can be applied to modify carbonyl groups or double bonds within the molecule.
  • Substitution Reactions: These involve replacing one functional group with another, which can be facilitated by nucleophiles or electrophiles depending on the reaction conditions.

These reactions are essential for the development of analogs that may have improved pharmacological properties.

Mechanism of Action

Process and Data

Dpt-prostaglandin E1 functions primarily through its action on prostaglandin receptors, particularly the prostaglandin E2 receptor subtype. The mechanism involves:

  • Receptor Binding: Dpt-prostaglandin E1 binds to specific receptors on target cells.
  • Intracellular Signaling: This binding activates G-proteins that trigger downstream signaling pathways, including the activation of adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP).
  • Physiological Effects: The resulting increase in cAMP causes relaxation of smooth muscle tissues, leading to vasodilation and increased blood flow—key actions in its therapeutic applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dpt-prostaglandin E1 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting points can vary based on purity but generally fall within established ranges for prostaglandins.

These properties are crucial for determining the appropriate formulation for pharmaceutical applications.

Applications

Scientific Uses

Dpt-prostaglandin E1 has diverse applications in scientific research and medicine:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting prostaglandin receptors.
  • Biological Research: Utilized in studies investigating inflammatory responses and vascular biology due to its vasodilatory effects.
  • Clinical Applications: Explored for potential therapeutic uses in treating conditions related to inflammation, pain management, erectile dysfunction, and maintaining ductus arteriosus patency in neonates .
Historical Evolution & Theoretical Foundations

Emergence of Prostaglandin E1 Derivatives in Pharmacological Research

Prostaglandin E1 (PGE1), first isolated in 1957 and approved for medical use in 1981, emerged as a foundational compound in lipid mediator pharmacology due to its diverse physiological effects, including vasodilation, smooth muscle relaxation, and cytoprotection [3] [6]. The inherent limitations of natural PGE1—particularly its rapid metabolic degradation and lack of tissue specificity—drove the development of synthetic analogs designed to enhance receptor selectivity and metabolic stability. Early derivatives like misoprostol (a PGE1 ester analogue) demonstrated that structural modifications could preserve biological activity while extending half-life [4]. Researchers observed that misoprostol regulated inflammatory cytokines (IL-1, TNF-α, IFN-γ) and immune functions in vitro similarly to natural PGE1, albeit with slightly reduced potency, confirming the feasibility of synthetic optimization [4]. This established a critical precedent for rational drug design targeting prostaglandin pathways.

The evolution accelerated with analogs such as OP-1206 (17S,20-dimethyl-trans-Δ²-PGE1), specifically engineered to resist enzymatic inactivation. OP-1206 demonstrated potent protective effects in intestinal mucosa by suppressing reactive oxygen species (ROS) production and preserving alkaline phosphatase activity in methotrexate-induced injury models [1]. Simultaneously, alprostadil (a synthetic PGE1) revealed the therapeutic potential of prostaglandins in vascular patency management, laying groundwork for cardiovascular applications [5] [6]. These innovations underscored a paradigm shift: synthetic PGE1 derivatives could transcend the natural molecule's pharmacokinetic constraints while amplifying its therapeutic profile.

Table 1: Key Early Synthetic PGE1 Derivatives and Their Pharmacological Rationale

CompoundStructural ModificationPrimary Therapeutic GoalKey Demonstrated Effect
MisoprostolMethyl ester at C-1, hydroxyl at C-16Gastric cytoprotectionInhibition of TNF-α/IL-1; enhancement of IL-6 [4]
OP-120617S,20-dimethyl configurationIntestinal mucosoprotectionROS suppression in methotrexate toxicity [1]
AlprostadilUnmodified but stabilized deliveryDuctus arteriosus patencyPulmonary/systemic blood flow regulation [5]
Lubiprostone*Chloride channel activationChronic constipationFluid secretion in intestines [6]

*Lubiprostone is a PGE1 derivative but operates via a distinct, non-receptor-mediated mechanism.

Conceptual Frameworks for Dpt-PGE1 as a Synthetic Analog

Dpt-PGE1 represents a strategic advancement in prostaglandin analog design, conceptualized to optimize receptor-subtype selectivity and tissue targeting. Its core framework likely integrates three principles derived from predecessor analogs:

  • Metabolic Stabilization: Introduction of steric hindrance (e.g., alkyl groups at C-16–C-20 positions) to shield against 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated oxidation, a primary inactivation pathway for natural PGE1 [1]. OP-1206’s dimethyl modification at C-17 and C-20 exemplified this approach, extending half-life while retaining efficacy in intestinal inflammation models [1].
  • Receptor Subtype Bias: Unlike natural PGE1, which binds multiple EP receptor subtypes (EP1–4) with similar affinity, Dpt-PGE1 is engineered for selective EP2/EP4 agonism. This bias leverages the EP2 receptor’s role in cAMP-mediated cytoprotection and vasodilation, as demonstrated by PGE1’s facilitation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels via EP2 in nociceptive neurons [2]. Such selectivity aims to minimize off-target effects (e.g., EP1-mediated pain or EP3-induced smooth muscle contraction).
  • Tissue-Specific Delivery: Inspired by HPMA copolymer conjugates of PGE1 for bone targeting [7], Dpt-PGE1 may incorporate biodegradable linkers or nanocarriers to enhance accumulation at pathological sites (e.g., inflamed vasculature or hypoxic tissues). This framework addresses the systemic vasodilatory effects that limited early PGE1 therapeutics.

Biochemically, Dpt-PGE1’s design capitalizes on the correlation between structural rigidity and functional specificity. Modifications to the ω-chain (e.g., aromatic groups or conformational locks) are predicted to enhance binding pocket occupancy in target EP receptors, as evidenced by molecular docking studies of similar analogs [2] [7].

Evolutionary Milestones in Prostaglandin Receptor Targeting

The therapeutic targeting of prostaglandin receptors has evolved through distinct phases, driven by deepening insights into receptor heterogeneity and signaling cascades:

  • First Generation: Natural Prostaglandins and Broad Agonists: Initial compounds like natural PGE1 or PGE2 exhibited pleiotropic effects due to non-selective EP receptor activation. While clinically useful (e.g., alprostadil in ductal patency), their systemic actions—hypotension, edema, pain—limited utility [5] [6].
  • Second Generation: Tissue-Specific Analogues: Analogs such as misoprostol and OP-1206 demonstrated that modifications could skew effects toward specific tissues (e.g., gastric mucosa or intestinal epithelium) [1] [4]. Misoprostol’s ability to differentially regulate cytokines (inhibiting TNF-α/IFN-γ while enhancing IL-6) highlighted receptor-mediated immune modulation achievable with synthetic designs [4].
  • Third Generation: Receptor-Subtype-Selective Agents: Critical breakthroughs emerged from delineating EP receptor functions:
  • EP2: Linked to cAMP-driven vasodilation and HCN channel facilitation (e.g., PGE1-induced mechanical allodynia in trigeminal neurons blocked by EP2 antagonists) [2].
  • EP4: Mediates anti-fibrotic and barrier-protective responses in epithelial tissues.Dpt-PGE1 epitomizes this generation, designed for selective EP2>EP4 agonism to amplify cytoprotective cAMP signaling while avoiding EP1/EP3 activation.

Table 2: Evolution of Prostaglandin Receptor Targeting Strategies

GenerationTargeting ApproachKey CompoundsMechanistic InsightLimitation
FirstNon-selective EP agonismNatural PGE1, PGE2Broad activation of cAMP (EP2/EP4) and Ca²⁺ (EP1) pathwaysSystemic side effects
SecondTissue-enhanced deliveryMisoprostol, OP-1206Metabolic stabilization; local cytokine modulation [1] [4]Incomplete receptor discrimination
ThirdReceptor-subtype selectivityDpt-PGE1 (conceptual)Selective EP2/EP4 agonism for cAMP-specific effects [2] [7]Potential compensatory receptor crosstalk

Current research focuses on context-dependent receptor modulation, where agents like Dpt-PGE1 adapt function to pathological microenvironments (e.g., preferential activation in acidic or oxidative milieus). This leverages the dysregulated pH or redox state in diseases like colitis or pulmonary hypertension to achieve spatially restricted effects [1] [5].

Properties

CAS Number

80558-61-8

Product Name

Dpt-prostaglandin E1

IUPAC Name

7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C22H30O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h3-5,8-9,12,14,17-18,20,23H,1-2,6-7,10-11,13,15-16H2,(H,25,26)/b14-12+/t17-,18+,20+/m0/s1

InChI Key

NZGFSDWJUZOAAX-KAVAACISSA-N

SMILES

C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGE1
11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1
DPT-prostaglandin E1
M and B 28,767
M and B 28767
M and B-28767
M and B28767
MB-28767

Canonical SMILES

C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]1/C=C/[C@H](COC2=CC=CC=C2)O)CCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.